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Abstract: This document provides a detailed overview of carbon tetraiodide (CI4) and its

applications as a reagent in organic synthesis. While a direct role for carbon tetraiodide in C-

H iodination is not prominently documented in the current literature, this note will first explore its

established reactivity and then provide a comprehensive survey of modern C-H iodination

methodologies that employ alternative iodinating agents. This contextual approach offers

researchers a practical guide to both the utility of carbon tetraiodide and the state-of-the-art in

C-H iodination.

Carbon Tetraiodide: Properties and Established
Reactivity
Carbon tetraiodide (CI4), also known as tetraiodomethane, is a bright red, crystalline solid.[1]

It is a tetrahalomethane that is thermally and photochemically unstable.[1] Due to the steric

crowding of the four iodine atoms around the central carbon, the C-I bonds are relatively weak,

making CI4 a source of iodine in certain chemical transformations.[1] It is soluble in nonpolar

organic solvents and reacts slowly with water.[1]

The primary applications of carbon tetraiodide in organic synthesis are not in direct C-H

iodination but rather in the conversion of other functional groups. Two key transformations are:
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Conversion of Alcohols to Alkyl Iodides: In a process analogous to the Appel reaction, CI4, in

combination with triphenylphosphine (PPh3), efficiently converts alcohols to the

corresponding alkyl iodides.[1]

Conversion of Ketones to 1,1-Diiodoalkenes: Ketones can be transformed into 1,1-

diiodoalkenes when treated with carbon tetraiodide and triphenylphosphine.[1][2]

Methodologies in C-H Iodination: A Survey of
Current Reagents
Direct C-H iodination is a powerful tool for the late-stage functionalization of complex

molecules, providing access to versatile intermediates for cross-coupling reactions. While

carbon tetraiodide is not a common reagent for this purpose, a variety of other iodine sources

are effectively employed, often in conjunction with catalysts.

Metal-Catalyzed C-H Iodination
Transition metal catalysis offers a robust platform for directed C-H iodination, enabling high

regioselectivity. Palladium is a frequently used catalyst in this context.

Table 1: Palladium-Catalyzed C-H Iodination

Directing
Group

Iodine
Source

Catalyst Oxidant Scope Reference

Amide

(weakly

coordinating)

I2 Pd(OAc)2
I2 (sole

oxidant)

Heterocycles

(pyridines,

imidazoles,

etc.)

[3]

N,N'-

bidentate
I2

Ni(II)

complexes
I2

Substrates

with amide-

oxazoline and

8-

aminoquinolin

e

[4]
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Visible-Light-Mediated C-H Iodination
Photocatalysis has emerged as a mild and efficient strategy for C-H iodination, often

proceeding under ambient temperature and with high functional group tolerance.[5][6]

Table 2: Visible-Light-Mediated C-H Iodination

Substrate
Type

Iodine
Source

Photocataly
st

Light
Source

Key
Features

Reference

Heteroarenes

Diacetoxyiod

obenzene

(PIDA)

Photocatalyst

-free
Visible light

First report of

photocatalytic

C-H

iodination

with PIDA

[6]

Aliphatic C-H

Bonds
Various

Ru(bpy)3Cl2,

Aryl ketones

Blue LED,

CFL

Improved

efficiency and

reduced

toxicity

[5]

Experimental Protocols
Protocol: Conversion of an Alcohol to an Alkyl Iodide
using CI4 (Appel-type Reaction)
This protocol is a general representation based on the established reactivity of carbon
tetraiodide.

Materials:

Alcohol (1.0 equiv)

Carbon tetraiodide (1.2 equiv)

Triphenylphosphine (1.2 equiv)

Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a solution of the alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere, add

triphenylphosphine (1.2 equiv).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add a solution of carbon tetraiodide (1.2 equiv) in anhydrous DCM to the reaction

mixture.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitor by TLC).

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

Separate the organic layer and wash sequentially with saturated aqueous sodium thiosulfate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford the corresponding

alkyl iodide.

Protocol: Palladium-Catalyzed ortho-C-H Iodination of
an Amide-Containing Heterocycle
This protocol is based on the work of Yu and co-workers.[3]
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Materials:

Amide-substituted heterocycle (1.0 equiv)

Molecular iodine (I2) (2.0 equiv)

Palladium(II) acetate (Pd(OAc)2) (10 mol%)

Solvent (e.g., 1,2-dichloroethane)

Procedure:

To a reaction vessel, add the amide-substituted heterocycle (1.0 equiv), molecular iodine

(2.0 equiv), and palladium(II) acetate (10 mol%).

Add the solvent and seal the vessel.

Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time

(e.g., 12-24 hours).

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g.,

ethyl acetate).

Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess

iodine, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by column chromatography on silica gel to yield the iodinated product.

Diagrams
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Caption: Mechanism of the Appel-type reaction using CI4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1584510
https://pubmed.ncbi.nlm.nih.gov/23837737/
https://pubmed.ncbi.nlm.nih.gov/23837737/
https://www.biosynth.com/p/FC29738/507-25-5-carbon-tetraiodide
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132132/
https://www.researchgate.net/publication/278168471_Metal-Free_Directed_ortho_C-H_Iodination_Synthesis_of_2_'-Iodobiaryl-2-carbonitriles
https://www.benchchem.com/product/b1584510#carbon-tetraiodide-as-a-reagent-in-c-h-iodination-reactions
https://www.benchchem.com/product/b1584510#carbon-tetraiodide-as-a-reagent-in-c-h-iodination-reactions
https://www.benchchem.com/product/b1584510#carbon-tetraiodide-as-a-reagent-in-c-h-iodination-reactions
https://www.benchchem.com/product/b1584510#carbon-tetraiodide-as-a-reagent-in-c-h-iodination-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584510?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

